molecular formula C24H20As+ B091060 Tetraphenylarsonium thiocyanate CAS No. 15912-80-8

Tetraphenylarsonium thiocyanate

Cat. No. B091060
CAS RN: 15912-80-8
M. Wt: 383.3 g/mol
InChI Key: PJMJFVQKDBRMIP-UHFFFAOYSA-N
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Description

Tetraphenylarsonium thiocyanate is a chemical compound that belongs to the family of organic arsenic compounds. It is a white crystalline powder that is commonly used in scientific research applications. This compound is highly toxic and requires careful handling.

Scientific Research Applications

Catalysis in Organic Synthesis

Tetraphenylarsonium thiocyanate is utilized in the realm of organic synthesis. A study illustrated the catalytic prowess of tetrakis(triphenylphosphine)palladium(0) in the regioselective addition of phenyl thiocyanate to terminal alkynes. This reaction is fundamental as it introduces both thio and cyano groups to alkynes, indicating the potential role of similar tetraphenyl compounds in facilitating intricate chemical transformations (I. Kamiya et al., 2006).

Extraction and Characterization Studies

Tetraphenylarsonium thiocyanate plays a crucial role in the extraction and characterization of metal complexes. Research focused on the extraction of niobium(V) using tetraphenylarsonium (TPA) chloride in the presence of thiocyanate ions highlights its importance. The study revealed that this compound is efficient in extracting niobium, with varying effects based on the acid solutions used, indicating a broad application in the extraction and quantitative analysis of metals (B. Tamhina et al., 2000).

Analytical Chemistry and Sensor Development

The compound's relevance extends to analytical chemistry, especially in sensor development. One research demonstrated the use of thiocyanate ion as an analytical probe to evaluate the electrocatalytic properties of coordination self-assembled nanostructures. This study underscores the sensitivity of such sensors to thiocyanate, hinting at the potential utility of tetraphenylarsonium thiocyanate in developing precise and efficient analytical tools (D. Nkosi & K. Ozoemena, 2008).

properties

CAS RN

15912-80-8

Product Name

Tetraphenylarsonium thiocyanate

Molecular Formula

C24H20As+

Molecular Weight

383.3 g/mol

InChI

InChI=1S/C24H20As/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H

InChI Key

PJMJFVQKDBRMIP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[As](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)[As](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Related CAS

507-27-7 (bromide)
507-28-8 (chloride)

synonyms

tetraphenylarsonium
tetraphenylarsonium bromide
tetraphenylarsonium chloride
tetraphenylarsonium thiocyanate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetraphenylarsonium thiocyanate
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Tetraphenylarsonium thiocyanate
Reactant of Route 3
Tetraphenylarsonium thiocyanate
Reactant of Route 4
Tetraphenylarsonium thiocyanate
Reactant of Route 5
Tetraphenylarsonium thiocyanate
Reactant of Route 6
Tetraphenylarsonium thiocyanate

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